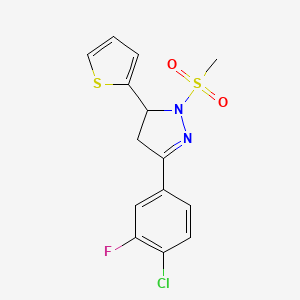

3-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazoline derivative featuring a methylsulfonyl group at position 1, a 4-chloro-3-fluorophenyl substituent at position 3, and a thiophen-2-yl moiety at position 3. Pyrazolines are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The thiophene ring contributes π-electron density, which may enhance binding to biological targets .

Properties

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2S2/c1-22(19,20)18-13(14-3-2-6-21-14)8-12(17-18)9-4-5-10(15)11(16)7-9/h2-7,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDPJDBUSSHSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC(=C(C=C2)Cl)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C12H11ClF N2O2S

- Molecular Weight : 290.75 g/mol

- CAS Number : Not specified in the sources

Research indicates that pyrazole derivatives, including the compound , exhibit a variety of biological activities through multiple mechanisms:

-

Anticancer Activity :

- Pyrazole derivatives have been investigated for their potential as anticancer agents. For instance, studies on related compounds have shown significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3), with some derivatives demonstrating IC50 values as low as 18 μmol/L against LNCaP cells .

- The mechanism often involves the inhibition of androgen receptor signaling pathways, which are crucial in the progression of certain cancers .

-

Anti-inflammatory Properties :

- Pyrazole compounds are known for their anti-inflammatory effects. They inhibit various inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Specific studies have shown that certain pyrazole derivatives exhibit comparable anti-inflammatory activity to standard drugs such as diclofenac sodium, with IC50 values around 54.65 μg/mL .

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to our compound:

- Study on Prostate Cancer : A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. One compound showed a PSA downregulation rate of 46%, indicating its potential as a therapeutic agent .

- Anti-inflammatory Research : A review highlighted that various pyrazole derivatives possess significant anti-inflammatory activity, making them promising candidates for drug development aimed at inflammatory diseases .

- Antifungal Activity : Another study demonstrated that specific pyrazole carboxamides exhibited antifungal properties against several fungi, reinforcing the versatility of pyrazoles in medicinal chemistry .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Pyrazoline derivatives exhibit significant variability in substituents, which directly impact their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Impact of Halogen Substituents

- Chloro vs. Bromo : Compounds 4 and 5 () are isostructural, differing only in Cl (4) and Br (5) substituents. The larger atomic radius of Br increases steric bulk, slightly altering crystal packing while maintaining similar conformations .

- Fluorine : The electron-withdrawing nature of F enhances stability and influences intermolecular interactions, as seen in the thiazole derivatives (, e.g., WIGQIO and MEWQUC) .

Role of Methylsulfonyl Group

The SO2 moiety in the target compound and analogs (e.g., 2i in ) contributes to:

- Polarity : Enhances solubility in polar solvents.

Thiophene vs. Other Heterocycles

The thiophen-2-yl group in the target compound contrasts with phenyl (), furan (), and benzothiophene () moieties.

Crystallographic and Spectroscopic Insights

- Crystal Packing: Halogen substituents (Cl, Br, F) in isostructural analogs () induce minor lattice adjustments without altering overall symmetry (triclinic, P 1̄) .

- IR/NMR Signatures : SO2 groups exhibit consistent IR peaks near 1300–1150 cm⁻¹. Methylsulfonyl protons in NMR (e.g., δ 3.14 ppm in ) confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.